molecular formula C17H12FN3 B2390342 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1030102-62-5

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2390342
CAS No.: 1030102-62-5
M. Wt: 277.302
InChI Key: PMZLOGWCLIWDCB-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Safety and Hazards

The safety and hazards of a specific quinoline derivative would depend on its exact structure. For a similar compound, 3-(4-fluorophenyl)pyrrolidine, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of a quinoline derivative with a hydrazine derivative. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the pyrazoloquinoline ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully hydrogenated pyrazoloquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with topoisomerases, enzymes that regulate DNA topology .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing heterocycle with a wide range of biological activities.

    Pyrazole: Another nitrogen-containing heterocycle known for its anti-inflammatory and analgesic properties.

    Fluoroquinolones: A class of antibiotics that contain a fluorinated quinoline core.

Uniqueness

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline and pyrazole derivatives .

Properties

IUPAC Name

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3/c1-10-2-7-15-13(8-10)17-14(9-19-15)16(20-21-17)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZLOGWCLIWDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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